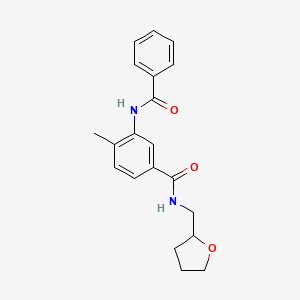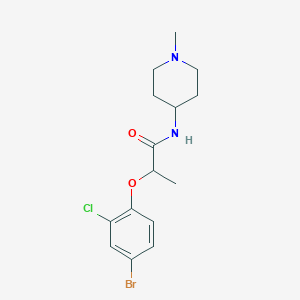
2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as BCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCP belongs to the class of compounds known as selective sigma-1 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is thought to involve the selective antagonism of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including the regulation of calcium signaling and the modulation of ion channels. By blocking the sigma-1 receptor, 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide may be able to modulate these processes and provide neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can modulate the release of neurotransmitters such as dopamine and serotonin, as well as the activity of ion channels such as the NMDA receptor. 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is that it is a highly selective sigma-1 receptor antagonist, which allows researchers to specifically target this receptor. However, one limitation is that 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds that interact with the sigma-1 receptor.
Future Directions
There are numerous future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists that may have even greater therapeutic potential. Another area of research is the investigation of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide's effects on other cellular processes and its potential applications in other disease states. Finally, there is a need for further studies to elucidate the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide and its potential side effects.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can protect neurons from damage and improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrClN2O2/c1-10(21-14-4-3-11(16)9-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHLBDHAANDLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



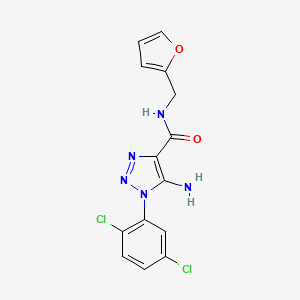
![4-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4671970.png)

![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4671982.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
![5-ethyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4671986.png)
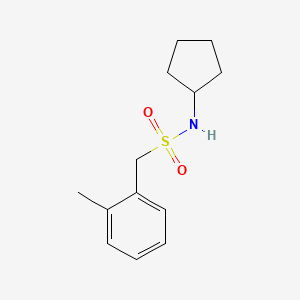
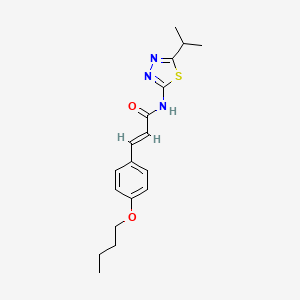
![2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4671999.png)
![propyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B4672010.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4672015.png)


